3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione
Overview
Description
This compound, also known by its CAS Number 1239986-50-5, is a solid substance . It has a molecular weight of 369.42 . The IUPAC name for this compound is 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-2,5-pyrrolidinedione .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides . The reaction of the latter with DMAD led to the target methyl 2- (4-oxo-2- (2- (2-oxo-5,6-dihydro- 4H -pyrrolo [3,2,1- ij ]quinolin-1 ( 2H )-ylidene)hydrazineyl)thiazol-5 ( 4H )-ylidene)acetates in high yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 369.42 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and reactions of derivatives: The synthesis and reactions of related pyrrolo[3,2,1-ij]quinolin-1-yl and indol-3-yl-pyrrolidine diones have been explored. These compounds have been synthesized using different methods, leading to the formation of various derivatives with potential biological activities (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).
Anticonvulsant activity: Some derivatives of pyrrolidine-2,4-dione (tetramic acid), which include pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, have shown anticonvulsant activity. This highlights their potential in developing new treatments for seizure-related disorders (Sorokina, Alekseeva, Parshin, & Granik, 2007).
Anticoagulant activity: Derivatives of pyrrolo[3,2,1-ij]quinolin-2-ones have been evaluated for their inhibitory activity against blood coagulation factors Xa and XIa, indicating potential applications in treating blood clotting disorders (Novichikhina et al., 2020).
Synthesis of novel compounds: Novel spiro[4H-pyran-3,3′-oxindoles] have been synthesized using 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. These compounds could have various applications in medicinal chemistry and drug development (Zafari et al., 2020).
Antifungal activity: Certain derivatives of pyrrolo[3,2-g]quinoline-4,9-diones and benzo[f]indoles, which are structurally related, have exhibited significant in vitro antifungal activity. This suggests their potential as antifungal agents (Ryu, Lee, Jeong, & Nho, 2009).
Safety And Hazards
properties
IUPAC Name |
3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione |
Synthesis routes and methods
Procedure details
Citations
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